molecular formula C17H19N5OS B610845 Simurosertib CAS No. 1330782-76-7

Simurosertib

Cat. No. B610845
M. Wt: 341.433
InChI Key: XGVXKJKTISMIOW-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Simurosertib, also known as TAK-931, is an oral cell division cycle 7 (CDC7) selective inhibitor . It has been shown to induce S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation, resulting in irreversible antiproliferative effects in cancer cells .


Molecular Structure Analysis

The molecular formula of Simurosertib is C17H19N5OS . The InChIKey, which is a unique identifier for the compound, is XGVXKJKTISMIOW-ZDUSSCGKSA-N .


Physical And Chemical Properties Analysis

Simurosertib has a molecular weight of 341.43 . It is insoluble in water but soluble in DMSO and ethanol .

Scientific Research Applications

Simurosertib, also known as TAK-931, is a small molecule inhibitor that targets the Cell Division Cycle 7 (Cdc7) kinase . It’s primarily used in the field of cancer research, particularly in the study of cell cycle regulation and cancer cell proliferation .

  • Cancer Research

    • Simurosertib is an inhibitor of Cdc7 kinase, a protein that plays a crucial role in DNA replication and cell division . By inhibiting Cdc7, Simurosertib can halt the cell cycle at the G2/S phase, thereby inhibiting the growth of a wide variety of cancer cells .
    • In experimental procedures, Simurosertib is typically administered to cancer cells or animal models, and its effects on cell proliferation, cell cycle progression, and tumor growth are measured .
    • The outcomes of these studies have shown that Simurosertib can effectively reduce the proliferation of certain cancer cells and inhibit tumor growth in certain animal models .
  • Kinase Inhibitor Research

    • Simurosertib is part of a class of drugs known as kinase inhibitors, which are widely used in the treatment of cancer and other diseases .
    • In this context, Simurosertib is used as a tool to study the role of kinases (like Cdc7) in cell cycle regulation and disease progression .
    • The methods of application are similar to those used in cancer research, involving the administration of Simurosertib to cells or animal models and monitoring its effects .
    • These studies help researchers understand the role of kinases in disease and can guide the development of new kinase inhibitors .
  • DNA Replication Research

    • Simurosertib, by inhibiting Cdc7, plays a significant role in DNA replication . It is used in research to understand the role of Cdc7 in DNA replication in normal human tissues and its impact on the prognosis of clinical oncology patients .
    • The methods of application involve administering Simurosertib to cells or animal models and monitoring its effects on DNA replication .
    • The outcomes of these studies have shown that Simurosertib can effectively inhibit DNA replication in certain cells, thereby potentially preventing the proliferation of cancer cells .
  • Cell Division Research

    • Simurosertib is used in cell division research, particularly in the study of the cell division cycle 7 (Cdc7) kinase .
    • In experimental procedures, Simurosertib is typically administered to cells or animal models, and its effects on cell division are measured .
    • The outcomes of these studies have shown that Simurosertib can effectively inhibit cell division in certain cells, thereby potentially preventing the proliferation of cancer cells .
  • Tumor Growth Research

    • Simurosertib has been used in research to study its effects on tumor growth .
    • In experimental procedures, Simurosertib is typically administered to tumor cells or animal models, and its effects on tumor growth are measured .
    • The outcomes of these studies have shown that Simurosertib can effectively inhibit tumor growth in certain cells and animal models .
  • Stemness Research

    • Simurosertib has been used in research to study its effects on stemness, a property that allows cells to divide and create new cells indefinitely .
    • In experimental procedures, Simurosertib is typically administered to cells or animal models, and its effects on stemness are measured .
    • The outcomes of these studies have shown that Simurosertib can effectively reduce stemness in certain cells, thereby potentially preventing the proliferation of cancer cells .
  • Clinical Trials Research

    • Simurosertib (TAK-931) has entered clinical trial phases I/II (ClinicalTrials.gov identifiers: NCT02699749, NCT03708211, NCT03261947), which is mainly used for the treatment of nonhematologic neoplasms (advanced) .
  • Pharmacology Research

    • Simurosertib could be used in pharmacology research to study the effects of kinase inhibitors on disease progression .
  • Drug Discovery Research

    • Simurosertib could be used in drug discovery research to study the role of kinases in disease and guide the development of new kinase inhibitors .
  • Apoptosis Research

    • Inhibition of CDC7 expression, which Simurosertib targets, leads to apoptosis in multiple cancer cell types but not in normal cells .
  • Autophagy Research

    • Simurosertib could potentially be used in autophagy research, as CDC7, the target of Simurosertib, plays a role in autophagy .
  • DNA Damage Response Research

    • Simurosertib could be used in DNA damage response research, as CDC7, the target of Simurosertib, plays a role in DNA damage response .

Safety And Hazards

Simurosertib is considered toxic and can cause skin irritation and serious eye damage . It also poses a risk of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child .

Future Directions

Simurosertib is currently under investigation in clinical trials for its safety, tolerability, and activity in participants with metastatic pancreatic cancer, metastatic colorectal cancer, and other advanced solid tumors . The highest R&D status is pending Phase 2 .

properties

IUPAC Name

2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXKJKTISMIOW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simurosertib

CAS RN

1330782-76-7
Record name Simurosertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simurosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SIMUROSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
21
Citations
Y Liang, F Hu, H Li, Y Song - Blood, 2021 - Elsevier
… CDC7 inhibitors involving in dequalinium chloride which was approved by Food and Drug Administration (FDA) for anti-microbial and simurosertib which in a phase I clinical trial for …
Number of citations: 2 www.sciencedirect.com
Á Quintanal-Villalonga, S Zaidi… - Annals of …, 2023 - annalsofoncology.org
… Simurosertib, a CDC7 inhibitor in phase II trials, dramatically sensitized an array of … lines, but also increased sensitivity to simurosertib. Importantly, simurosertib was able to suppress the …
Number of citations: 0 www.annalsofoncology.org
P Kocienski - Synfacts, 2020 - thieme-connect.com
Significance: Cell division cycle 7 (Cdc7) kinase plays a crucial role in the initiation and maintenance of DNA replication in eukaryotic cells. Simurosertib (TAK-931) is a thieno [3, 2-d] …
Number of citations: 0 www.thieme-connect.com
F Hu, H Li, L Li, RP Gale, Y Song, S Chen… - Frontiers in …, 2022 - frontiersin.org
… and simurosertib exhibited significant antiproliferative activity in large-scale cell panel data and preclinical animal models. Concordant with this, our results show that simurosertib and …
Number of citations: 5 www.frontiersin.org
K Tanigawa, Y Tomioka, S Misono, S Asai… - FEBS Open …, 2023 - Wiley Online Library
… Simurosertib significantly suppressed the proliferation of LUAD cells by inhibiting MCM2 phosphorylation. Finally, we … TAK-931 (simurosertib) was used as a CDC7 inhibitor in this study. …
Number of citations: 6 febs.onlinelibrary.wiley.com
JC Martin, JR Sims, A Gupta, TJ Hagoel, L Gao… - Cell Death …, 2022 - nature.com
Ewing sarcoma is the second most common bone malignancy in children and adolescents. In recent years, a large body of evidence has emerged that suggests Ewing tumors harbor …
Number of citations: 7 www.nature.com
Y Kuboki, T Shimizu, K Yonemori, T Kojima… - Cancer Research …, 2022 - AACR
Purpose: We conducted a first-in-human, dose-escalation study, to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and activity of TAK-931, a cell division cycle 7 …
Number of citations: 3 aacrjournals.org
R Liu, Y Huang - Clinical and Translational Oncology, 2022 - Springer
Due to the bottlenecks encountered in traditional treatment for tumor, more effective drug targets need to be developed. Cell division cycle 7 kinase plays an important role in DNA …
Number of citations: 8 link.springer.com
GM Nitulescu, G Stancov, OC Seremet, G Nitulescu… - Molecules, 2023 - mdpi.com
… 2 on the thienopyridine scaffold improved the potency and lead to simurosertib [110]. … In the first clinical trial in patients with solid tumors, simurosertib demonstrated that it was overall …
Number of citations: 3 www.mdpi.com
T Irie, M Sawa - Expert Opinion on Therapeutic Patents, 2023 - Taylor & Francis
… Lead optimization efforts on this chemical series led to the discovery of simurosertib (TAK-931) with an IC 50 value of 0.26 nM (28, Figure 5 ), which was progressed into clinical trials […
Number of citations: 4 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.